molecular formula C9H10N4 B3215947 1-(2-aminophenyl)-1H-pyrazol-4-amine CAS No. 1170105-89-1

1-(2-aminophenyl)-1H-pyrazol-4-amine

Cat. No.: B3215947
CAS No.: 1170105-89-1
M. Wt: 174.2 g/mol
InChI Key: VREZUVBTYJBNJN-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyrazole ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminophenyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction temperature is maintained between 80-120°C to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-(2-Aminophenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

    1-(2-Aminophenyl)pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

    1-(2-Aminophenyl)thiourea: Contains a thiourea group instead of a pyrazole ring.

    2-Aminobenzothiazole: Contains a benzothiazole ring instead of a pyrazole ring.

Uniqueness: 1-(2-Aminophenyl)-1H-pyrazol-4-amine is unique due to its specific pyrazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of both an aminophenyl group and a pyrazole ring allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(2-aminophenyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREZUVBTYJBNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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